molecular formula C10H16O3 B15299083 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid

6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid

Cat. No.: B15299083
M. Wt: 184.23 g/mol
InChI Key: YQJSWLRJZYFLMS-UHFFFAOYSA-N
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Description

6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.2 g/mol. This compound features a bicyclic structure with a methoxy group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of rhodium (I) complexes as catalysts. The reaction sequence typically includes head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This method allows for the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of efficient catalytic systems and scalable reaction conditions would be essential for large-scale production. The development of metal-free, mild, and operationally simple conditions for the synthesis of bicyclo[2.2.2]octane-1-carboxylates suggests potential avenues for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Methoxybicyclo[41

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound’s unique structure could be explored for drug development and therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid functional groups play a crucial role in its reactivity and binding affinity. The compound’s bicyclic structure provides stability and rigidity, which can influence its biological activity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: This compound features a similar bicyclic structure and is known for its biological activity and applications in asymmetric catalysis.

    Bicyclo[2.2.2]octane: Another bicyclic compound with applications in the synthesis of natural products and molecular rotors.

Uniqueness

6-Methoxybicyclo[411]octane-1-carboxylic acid is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

6-methoxybicyclo[4.1.1]octane-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-13-10-5-3-2-4-9(6-10,7-10)8(11)12/h2-7H2,1H3,(H,11,12)

InChI Key

YQJSWLRJZYFLMS-UHFFFAOYSA-N

Canonical SMILES

COC12CCCCC(C1)(C2)C(=O)O

Origin of Product

United States

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